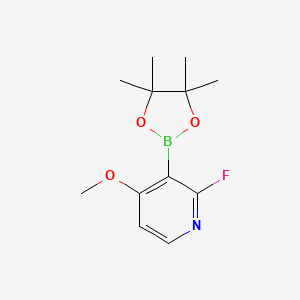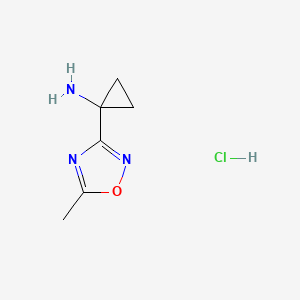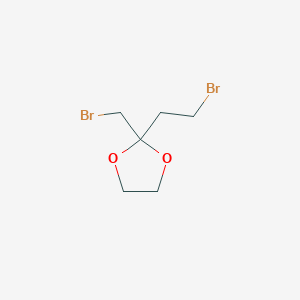
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane: is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. This particular compound is characterized by the presence of two bromine atoms attached to the ethyl and methyl groups, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane typically involves the bromination of 2-ethyl-2-methyl-1,3-dioxolane. The reaction is carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃). The reaction conditions usually include:
Temperature: Room temperature to 50°C
Reaction Time: Several hours to ensure complete bromination
Catalyst: Sometimes a radical initiator like azobisisobutyronitrile (AIBN) is used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves:
Continuous Addition: Bromine is continuously added to the reaction mixture
Temperature Control: Maintaining a consistent temperature throughout the reaction
Purification: The product is purified using distillation or recrystallization techniques
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents like water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted dioxolanes with functional groups like alcohols, nitriles, or amines.
Elimination Reactions: Formation of alkenes with a dioxolane ring.
Oxidation: Formation of dioxolane derivatives with carbonyl or carboxyl groups.
Scientific Research Applications
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or electrophile.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroethyl)-2-(chloromethyl)-1,3-dioxolane
- 2-(2-Iodoethyl)-2-(iodomethyl)-1,3-dioxolane
- 2-(2-Fluoroethyl)-2-(fluoromethyl)-1,3-dioxolane
Uniqueness
2-(2-Bromoethyl)-2-(bromomethyl)-1,3-dioxolane is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its chloro, iodo, and fluoro counterparts. Bromine atoms are larger and more polarizable, making the compound more reactive in nucleophilic substitution and elimination reactions. This unique reactivity makes it a valuable intermediate in organic synthesis and other scientific applications.
Properties
Molecular Formula |
C6H10Br2O2 |
|---|---|
Molecular Weight |
273.95 g/mol |
IUPAC Name |
2-(2-bromoethyl)-2-(bromomethyl)-1,3-dioxolane |
InChI |
InChI=1S/C6H10Br2O2/c7-2-1-6(5-8)9-3-4-10-6/h1-5H2 |
InChI Key |
UGDSOGSOKNHBKX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CCBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride](/img/structure/B13463036.png)
![[4-Bromo-2-(trifluoromethyl)phenoxy] (tert-butyl)dimethylsilane](/img/structure/B13463042.png)
![6-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid](/img/structure/B13463045.png)
![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid hydrochloride](/img/structure/B13463051.png)
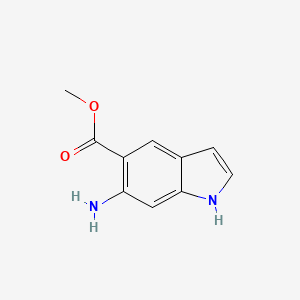
![Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13463055.png)
![1H,4H,6H,7H-thiopyrano[3,4-d]imidazol-2-amine, trifluoroacetic acid](/img/structure/B13463063.png)
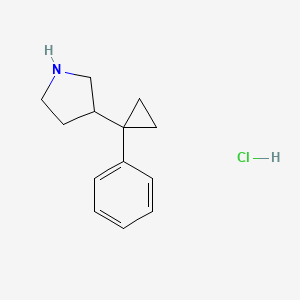
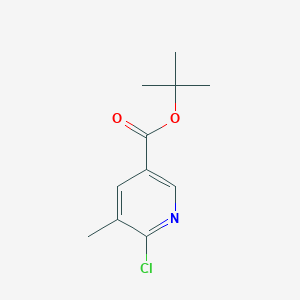
![1-[(tert-butoxy)carbonyl]-1H,2H,3H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13463076.png)
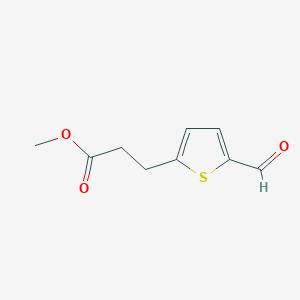
![3-Iodo-8-methylimidazo[1,2-a]pyrazine](/img/structure/B13463102.png)
